(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
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Overview
Description
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1,2,4-oxadiazole ring, pyrrolidine ring, and methylthio-substituted pyridine ring contributes to its diverse chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
The compound acts as a non-steroidal agonist of GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Biochemical Pathways
The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . Additionally, it stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 1,2,4-oxadiazole ring through the cyclization of appropriate nitrile oxides with amidoximes. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an electrophilic intermediate. The final step involves the coupling of the methylthio-substituted pyridine ring through a condensation reaction, often facilitated by a coupling reagent such as EDCI or DCC under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The presence of multiple heterocyclic rings makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-4-yl)methanone
- (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-2-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding affinity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-20-12-10(3-2-5-14-12)13(18)17-6-4-9(7-17)11-15-8-19-16-11/h2-3,5,8-9H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYZQTRJVPZURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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